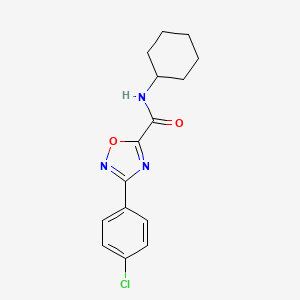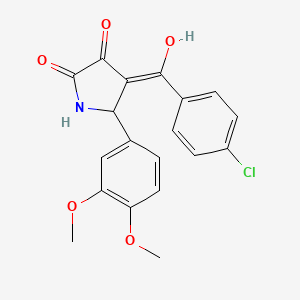![molecular formula C15H24N2O2 B5376299 N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)propanamide](/img/structure/B5376299.png)
N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)propanamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its anti-tumor properties. DMXAA was first synthesized in the 1980s and has since been the subject of numerous studies exploring its potential as a cancer treatment.
Mecanismo De Acción
The exact mechanism of action of DMXAA is not fully understood. However, it is known to activate the immune system and cause the release of cytokines, which in turn leads to the destruction of tumor blood vessels.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ). It also causes the release of nitric oxide, which plays a role in the destruction of tumor blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMXAA is its ability to target the tumor vasculature, making it a potential treatment for a wide range of cancer types. However, there are also limitations to its use in lab experiments. DMXAA is a highly reactive compound and can be difficult to handle. It also has a short half-life, which can make it difficult to study its effects over time.
Direcciones Futuras
There are a number of potential future directions for research on DMXAA. One area of interest is in combination therapy, where DMXAA is used in combination with other cancer treatments to enhance their effectiveness. Another area of interest is in developing new analogs of DMXAA with improved pharmacological properties. Finally, there is potential for the use of DMXAA in other applications, such as in the treatment of inflammatory diseases.
Métodos De Síntesis
The synthesis of DMXAA involves the reaction of 2,5-dimethylphenol with ethyl magnesium bromide to form the corresponding phenoxide. This is then reacted with 2-(dimethylamino)ethyl chloride to form DMXAA.
Aplicaciones Científicas De Investigación
DMXAA has been studied extensively for its potential as a cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. DMXAA works by targeting the tumor vasculature, causing the blood vessels to collapse and cutting off the blood supply to the tumor.
Propiedades
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-11-6-7-12(2)14(10-11)19-13(3)15(18)16-8-9-17(4)5/h6-7,10,13H,8-9H2,1-5H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFULERRZJVFIBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-fluorobenzyl)-4-[4-(3-pyridinyl)benzyl]piperazine](/img/structure/B5376216.png)
![methyl 2-{[5-(dimethylamino)-2-furyl]methylene}-5-(2-isopropoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5376225.png)
![methyl 2-{[(1-acetyl-4-piperidinyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5376232.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-[4-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5376238.png)


![1-[(4-fluorophenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-4-yl)azepane](/img/structure/B5376252.png)
![5-butyl-6-methyl-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5376260.png)


![4-(4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5376296.png)
![3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]-1-[(5-propylisoxazol-3-yl)carbonyl]piperidine](/img/structure/B5376307.png)
